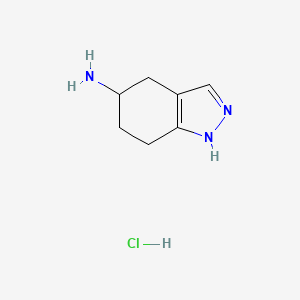

4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride

Description

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h4,6H,1-3,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQZJERKLBLABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=NN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74197-18-5 | |

| Record name | 2H-Indazol-5-amine, 4,5,6,7-tetrahydro-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74197-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Comprehensive Guide to the NMR Spectral Analysis of 4,5,6,7-Tetrahydro-2H-indazol-5-amine Hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-Tetrahydro-2H-indazol-5-amine and its hydrochloride salt are valuable heterocyclic building blocks in medicinal chemistry and drug discovery. A precise and unambiguous structural characterization is paramount for its application in synthesis and biological screening. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This technical guide provides a comprehensive framework for acquiring, interpreting, and validating the NMR spectral data of 4,5,6,7-tetrahydro-2H-indazol-5-amine hydrochloride. Rather than merely presenting data, this document offers a self-validating methodology, explaining the causality behind experimental choices and providing predictive insights grounded in fundamental NMR principles. It is designed to empower researchers to confidently elucidate the structure of this molecule and its analogs.

Molecular Structure and Key NMR Considerations

A thorough understanding of the molecule's structure is the foundation for accurate spectral interpretation. The title compound possesses several key features that directly influence its NMR signature.

-

Heterocyclic Core: A bicyclic system composed of a pyrazole ring fused to a cyclohexene-derived ring.

-

Alicyclic Ring: The saturated C4, C5, C6, and C7 carbons, which will exhibit complex splitting patterns due to proton-proton coupling.

-

Chiral Center: The C5 carbon is a chiral center, which can lead to diastereotopic protons in the neighboring methylene (CH₂) groups, further complicating the spectra.

-

Amine Group as a Hydrochloride Salt: The amine at the C5 position is protonated to form an ammonium salt (-NH₃⁺Cl⁻). This has two significant consequences:

-

Solubility: The salt form enhances solubility in polar protic solvents like D₂O or CD₃OD, and polar aprotic solvents like DMSO-d₆.[1]

-

Electronic Effect: The positively charged ammonium group strongly deshields adjacent protons (especially H5), causing their signals to appear further downfield (at a higher ppm value).[2]

-

-

Exchangeable Protons: The molecule contains protons on nitrogen atoms (N-H of the pyrazole and -NH₃⁺) that can exchange with deuterium atoms in certain solvents (like D₂O or CD₃OD), causing their signals to disappear from the ¹H NMR spectrum.[3] Observing these signals often requires an aprotic solvent like DMSO-d₆.

Caption: IUPAC numbering for the 4,5,6,7-tetrahydro-2H-indazole core.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires a meticulous experimental approach. This protocol is designed to ensure data integrity.

Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the hydrochloride salt, and its aprotic nature prevents the rapid exchange of N-H and -NH₃⁺ protons, allowing for their observation.[3] Deuterium oxide (D₂O) can be used as an alternative, but will result in the exchange and disappearance of these signals.

-

Procedure: a. Weigh approximately 10-15 mg of this compound directly into a clean, dry vial. b. Add ~0.7 mL of DMSO-d₆ (or other chosen deuterated solvent). c. Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra.[4] d. Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube securely to prevent contamination or solvent evaporation.

NMR Data Acquisition

The following experiments, performed on a spectrometer of 400 MHz or higher, will provide a complete structural picture.

| Experiment | Purpose | Key Parameters to Set |

| ¹H NMR | To identify all proton environments, their relative numbers (integration), and their coupling patterns (multiplicity). | Spectral Width: ~12 ppm, Acquisition Time: ~3-4s, Relaxation Delay (d1): 2s, Number of Scans: 16 |

| ¹³C{¹H} NMR | To identify all unique carbon environments. | Spectral Width: ~220 ppm, Acquisition Time: ~1-2s, Relaxation Delay (d1): 2s, Number of Scans: 1024+ |

| ¹H-¹H COSY | To identify protons that are coupled to each other (typically through 2-3 bonds). | Symmetrical spectral widths in F1 and F2, Number of increments: 256, Scans per increment: 8 |

| ¹H-¹³C HSQC | To correlate each proton directly to the carbon it is attached to (¹JCH coupling). | F2 (¹H) Spectral Width: ~12 ppm, F1 (¹³C) Spectral Width: ~160 ppm, Number of increments: 256 |

| ¹H-¹³C HMBC | To identify long-range correlations (2-3 bonds) between protons and carbons. Crucial for connecting fragments and identifying quaternary carbons. | F2 (¹H) Spectral Width: ~12 ppm, F1 (¹³C) Spectral Width: ~220 ppm, Long-range coupling delay optimized for ~8 Hz |

Predicted NMR Spectra: Analysis and Interpretation

While a definitive experimental spectrum is not publicly available, we can predict the ¹H and ¹³C NMR spectra with high confidence based on established principles of chemical shifts and coupling constants.[5][6]

Predicted ¹H NMR Spectrum (in DMSO-d₆)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale / Interpretation |

| N1-H | 12.0 - 13.0 | Broad singlet (br s) | 1H | Acidic proton on the pyrazole ring, typically broad and downfield. Exchangeable. |

| -NH₃⁺ | 8.5 - 9.5 | Broad singlet (br s) | 3H | Protons on the ammonium group. Highly deshielded and broad due to quadrupolar coupling with ¹⁴N and exchange. |

| C3-H | 7.5 - 7.8 | Singlet (s) | 1H | Aromatic-like proton on the pyrazole ring, appears as a singlet as it has no adjacent proton neighbors. |

| C5-H | 3.5 - 4.0 | Multiplet (m) | 1H | Methine proton. Shifted significantly downfield due to the strong inductive effect of the adjacent -NH₃⁺ group. Coupled to protons on C4 and C6. |

| C4-H₂, C7-H₂ | 2.5 - 3.0 | Multiplet (m) | 4H | Methylene protons adjacent to the pyrazole ring fusion. Deshielded relative to C6-H₂. |

| C6-H₂ | 1.8 - 2.2 | Multiplet (m) | 2H | Methylene protons on the alicyclic ring. Expected to be the most upfield of the non-exchangeable protons. |

Note: The signals for the methylene protons (C4, C6, C7) will likely be complex multiplets due to overlapping signals and potential diastereotopicity arising from the C5 chiral center.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

| Carbon(s) | Predicted δ (ppm) | Rationale / Interpretation |

| C7a | 140 - 145 | Quaternary carbon at the ring fusion, part of the pyrazole ring. |

| C3 | 130 - 135 | CH carbon in the pyrazole ring. |

| C3a | 115 - 120 | Quaternary carbon at the ring fusion, adjacent to N1. |

| C5 | 45 - 55 | Methine carbon directly attached to the nitrogen. Significantly shifted downfield. |

| C4, C7 | 25 - 35 | Methylene carbons adjacent to the ring fusion. |

| C6 | 20 - 25 | Methylene carbon, expected to be the most upfield carbon in the alicyclic ring. |

Structural Elucidation with 2D NMR

Two-dimensional NMR experiments are essential for unambiguously assigning the complex signals of the alicyclic ring and confirming the overall molecular scaffold.

COSY: Mapping the Proton Network

The COSY (Correlation Spectroscopy) experiment reveals which protons are coupled to one another. For this molecule, it will be instrumental in tracing the connectivity of the saturated ring.[7][8]

-

Expected Correlations:

-

The C5-H proton will show cross-peaks to the protons on C4 and C6 .

-

The C4-H₂ protons will show cross-peaks to C5-H .

-

The C6-H₂ protons will show cross-peaks to C5-H and C7-H₂ .

-

The C7-H₂ protons will show cross-peaks to C6-H₂ .

-

The C3-H and N-H protons will not show any COSY correlations, confirming their isolation from the aliphatic spin system.

-

Caption: Predicted ¹H-¹H COSY correlations in the alicyclic ring.

HSQC and HMBC: The Carbon-Proton Connection

HSQC (Heteronuclear Single Quantum Coherence) links each proton signal to its directly attached carbon, confirming the assignments made in the 1D spectra. The real power for scaffold confirmation comes from the HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations between protons and carbons over two or three bonds.[9]

-

Key HMBC Correlations for Structural Validation:

-

From C4-H₂: Correlations to C5, C6, and crucially, to the quaternary carbon C3a .

-

From C7-H₂: Correlations to C5, C6, and the quaternary carbon C7a .

-

From C3-H: Correlations to the quaternary carbons C3a and C7a , definitively locking the pyrazole ring to the alicyclic system.

-

From N1-H: A potential correlation to C3a and C7a .

-

Caption: Key HMBC correlations for confirming the molecular scaffold.

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a straightforward process when a systematic, multi-technique approach is employed. By understanding the influence of the hydrochloride salt and the inherent complexities of the alicyclic ring, researchers can make confident predictions. The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a robust, self-validating dataset that confirms proton and carbon assignments, maps the spin-spin coupling network, and verifies the connectivity of the core scaffold. This guide provides the necessary framework for any scientist or drug development professional to successfully perform and interpret this critical analysis.

References

- University of Wisconsin-Madison. (n.d.). NMR Sample Preparation.

- Yoshida, H., et al. (2007). Supporting Information for [Title of Paper]. Wiley-VCH. (Note: Specific paper title not available, but provides examples of indazole NMR data). Retrieved from a general Wiley online library source.

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]

-

Kiss, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. CID 75317. Retrieved from [Link]

-

American Elements. (n.d.). 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride. CAS 1803561-52-5. Retrieved from [Link]

-

Eriksson, O., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4168–4187. Retrieved from [Link]

-

AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

-

Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023). NMR Spectroscopy Interpretation (Example). YouTube. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

Reddit. (2023). ¹H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Oxford Instruments. (n.d.). ¹H-¹H COSY & TOCSY two-dimensional NMR spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. PMC. Retrieved from [Link]

-

ResearchGate. (2024). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. Retrieved from [Link]

Sources

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sites.bu.edu [sites.bu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 7. emerypharma.com [emerypharma.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

The Privileged Scaffold of 4,5,6,7-Tetrahydro-2H-indazol-5-amine: A Technical Guide to its Biological Activity and Therapeutic Potential

Introduction: The Emergence of a Versatile Core in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can be readily modified to interact with a variety of biological targets — is a cornerstone of efficient therapeutic development. The 4,5,6,7-tetrahydro-2H-indazole core, and specifically its 5-amino substituted hydrochloride salt (4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride), has emerged as one such critical building block. While not typically a therapeutic agent in its own right, this compound serves as a versatile starting material for the synthesis of a diverse array of potent and selective modulators of key physiological pathways.

This technical guide provides an in-depth exploration of the biological activities associated with derivatives of the 4,5,6,7-Tetrahydro-2H-indazol-5-amine scaffold. We will delve into the key therapeutic areas where this core has shown significant promise, including the inhibition of critical protein kinases and the modulation of neurotransmitter systems. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview of the scaffold's potential and detailed, practical insights into its application.

I. Kinase Inhibition: A Prominent Avenue for Therapeutic Intervention

The indazole nucleus is a well-established pharmacophore in the development of kinase inhibitors. Derivatives of the 4,5,6,7-tetrahydro-2H-indazol-5-amine scaffold have been successfully employed to target key kinases involved in immunology and cell cycle regulation.

A. Interleukin-2 Inducible T-cell Kinase (ITK) Inhibition

Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling.[1] Dysregulation of ITK activity is implicated in a range of inflammatory and autoimmune disorders, making it a compelling therapeutic target. The tetrahydroindazole scaffold has been instrumental in the development of potent and selective ITK inhibitors.

One notable example is the potent and selective ITK inhibitor GNE-9822, which was developed using a structure-guided approach starting from an indazole series.[1][2] This highlights the utility of the tetrahydroindazole core in generating inhibitors with desirable pharmaceutical properties.

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine release. ITK is a crucial downstream mediator in this pathway.

B. Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S phase transition. Aberrant CDK2 activity is a hallmark of many cancers, making it an attractive target for oncology drug development. The tetrahydroindazole scaffold has been identified as a promising starting point for the development of CDK2 inhibitors.

High-throughput screening has identified 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one as a hit compound for the inhibition of the CDK2/cyclin A complex. Subsequent optimization of this scaffold has led to analogues with improved binding affinity and inhibitory activity against various CDK2/cyclin complexes.

CDK2, in complex with its regulatory partners cyclin E and cyclin A, phosphorylates key substrates such as the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA synthesis.

II. Modulation of the Dopaminergic System

Beyond kinase inhibition, derivatives of 4,5,6,7-Tetrahydro-2H-indazol-5-amine have shown significant activity as modulators of the dopaminergic system. These compounds have been investigated as partial ergoline structures with dopamine agonist properties, suggesting potential applications in neurological and endocrine disorders.

Structure-activity relationship (SAR) studies have revealed that modifications to the 5-amino group of the tetrahydroindazole core can tune the activity of these compounds, leading to selective activation of dopamine autoreceptors or significant postsynaptic activity. This tunability makes the scaffold particularly attractive for the development of novel dopamine receptor modulators.

Signaling Pathway: Dopamine D2 Receptor Agonism

Dopamine D2 receptors are G-protein coupled receptors that play a critical role in neurotransmission. As autoreceptors, they provide negative feedback to inhibit dopamine synthesis and release. Postsynaptically, they are involved in motor control, motivation, and hormone regulation.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a series of dilutions of the test compound (typically in DMSO) in an appropriate assay buffer.

-

Enzyme Preparation: Dilute the recombinant kinase (e.g., ITK or CDK2/cyclin A) to the desired concentration in a kinase assay buffer.

-

Assay Plate Setup: Add the diluted test compound to the wells of a 384-well plate. Include controls for 100% enzyme activity (vehicle only) and 0% activity (no enzyme).

-

Enzyme Addition and Pre-incubation: Add the diluted kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the appropriate substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output with a luciferase/luciferin reaction.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

B. Dopamine D2 Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human dopamine D2 receptor.

-

Assay Buffer: Use an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Assay Plate Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and varying concentrations of the unlabeled test compound.

-

Non-specific Binding: To determine non-specific binding, include wells with a high concentration of a known D2 antagonist (e.g., haloperidol).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation. [3]

V. Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel, potent, and selective modulators of diverse biological targets. Its utility in generating inhibitors of therapeutically relevant kinases like ITK and CDK2, as well as modulators of the dopaminergic system, underscores its status as a privileged scaffold in medicinal chemistry.

Future research will likely continue to leverage the synthetic tractability of this core to explore new chemical space and target other challenging disease-related proteins. The development of novel synthetic methodologies to further functionalize the tetrahydroindazole ring system will undoubtedly open up new avenues for drug discovery, solidifying the importance of this versatile molecular framework in the ongoing quest for new medicines.

VI. References

-

Van der Veen, B., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 401(2), 231-237. Retrieved from [Link]

-

Promega GmbH. (n.d.). ITK Kinase Enzyme System Application Note. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Mouse ITK Kinase Assay Kit. Retrieved from [Link]

-

Schönbächler, R. D., et al. (2010). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Dissertation, University of Regensburg.

-

McQuaid, L. A., et al. (1989). Substituted 5-amino-4,5,6,7-tetrahydroindazoles as partial ergoline structures with dopaminergic activity. Journal of Medicinal Chemistry, 32(10), 2388-2396. Retrieved from [Link]

-

Van der Veen, B., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 401(2), 231-237. Retrieved from [Link]

-

BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Data Sheet - CDK2 Assay Kit. Retrieved from [Link]

-

Burch, J. D., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of Medicinal Chemistry, 57(13), 5714-5727. Retrieved from [Link]

-

Burch, J. D., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of Medicinal Chemistry, 57(13), 5714-5727. Retrieved from [Link]

Sources

- 1. Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to 4,5,6,7-Tetrahydro-2H-indazol-5-amine as a Kinase Inhibitor Core

Foreword: Unveiling a Privileged Scaffold in Kinase Inhibition

In the relentless pursuit of targeted therapeutics, the protein kinase family remains a focal point of drug discovery due to its central role in cellular signaling and pathophysiology.[1] The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved and investigational kinase inhibitors. This guide delves into a specific, yet profoundly versatile, derivative: the 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride. This saturated heterocyclic system offers a three-dimensional architecture that can be strategically exploited to achieve potent and selective kinase inhibition. Its inherent chemical functionalities, particularly the 5-amino group, provide a critical vector for synthetic elaboration, enabling the exploration of vast chemical space to target the ATP-binding site of various kinases. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering insights into the synthesis, structure-activity relationships (SAR), and methodologies for evaluating inhibitors built upon this promising core.

The Strategic Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The causality behind this synthetic route is the strategic construction of the bicyclic indazole system followed by the introduction and protection of the key amine functionality.

A plausible and efficient synthetic pathway can be conceptualized from established methods for analogous tetrahydroindazoles and functional group manipulations.[2][3] The following protocol is a composite of such established chemical transformations.

Proposed Synthetic Workflow

Caption: Proposed synthetic route to the target scaffold.

Step-by-Step Synthesis Protocol

-

Synthesis of 2-((Dimethylamino)methylene)cyclohexane-1,3-dione:

-

To a solution of cyclohexane-1,3-dione (1.0 eq) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold solvent and dry under vacuum.

-

-

Synthesis of 1,5,6,7-Tetrahydro-4H-indazol-4-one:

-

Suspend the enaminone from the previous step (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction, and the product will often precipitate. It can be isolated by filtration and purified by recrystallization.

-

-

Synthesis of 1,5,6,7-Tetrahydro-4H-indazol-4-one oxime:

-

Dissolve the indazolone (1.0 eq) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate (2.0 eq).

-

Stir the mixture at room temperature for 12-16 hours.

-

The oxime product can be isolated by filtration or extraction after removal of the ethanol.

-

-

Synthesis of 4,5,6,7-Tetrahydro-2H-indazol-5-amine:

-

The oxime is reduced to the primary amine. A common method is catalytic hydrogenation.

-

Dissolve the oxime (1.0 eq) in methanol or ethanol.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) for 12-24 hours.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in ether (e.g., 2M) with stirring.

-

The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

-

Structure-Activity Relationship (SAR) and Target Landscape

The 4,5,6,7-tetrahydro-2H-indazol-5-amine scaffold is a versatile starting point for developing kinase inhibitors. The 5-amino group serves as a crucial handle for introducing various substituents that can interact with specific residues in the ATP-binding pocket of kinases. These modifications are key to achieving both potency and selectivity.

The general indazole scaffold has been shown to inhibit a wide range of kinases, including both tyrosine kinases and serine/threonine kinases. Derivatives have been developed as inhibitors of GSK-3, ROCK, JAKs, and others.[4] The tetrahydro- variant of the indazole core, combined with the 5-amino functionalization, allows for the exploration of non-planar conformations which can be advantageous for fitting into certain kinase active sites.

The following table summarizes representative data for kinase inhibitors based on related scaffolds, illustrating the potential of this chemical class.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Tetrahydrobenzo[d]thiazole | CK2 | 1900 | [5] |

| Tetrahydrobenzo[d]thiazole | GSK3β | 670 | [5] |

| Thiazole Derivative | PI3K | 184 | [6] |

| Thiazole Derivative | AKT | 719 | [6] |

| Thiazole Derivative | mTOR | 131 | [6] |

| Thiazole Derivative | GSK-3β | 0.29 | [6] |

| Indazole Derivative | RSK2 | < 2.5 |

This table presents data for related heterocyclic scaffolds to demonstrate the potential inhibitory activity of this class of compounds. Data for direct derivatives of this compound is proprietary or less commonly published.

From the available data on related compounds, we can infer key SAR insights:

-

The Amino Group as a Key Anchor: The 5-amino group is often acylated or used in the formation of ureas and sulfonamides to introduce larger substituents. These groups can form hydrogen bonds with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors.

-

Exploring the Hydrophobic Pockets: The substituents attached to the 5-amino group can be designed to occupy hydrophobic pockets within the ATP-binding site, thereby increasing potency and selectivity.

-

The Tetrahydro-Ring Conformation: The non-aromatic nature of the cyclohexyl part of the scaffold allows for conformational flexibility. This can be exploited to achieve better shape complementarity with the target kinase.

Experimental Protocols for Inhibitor Evaluation

Evaluating the efficacy of novel kinase inhibitors derived from the 4,5,6,7-tetrahydro-2H-indazol-5-amine scaffold requires robust and reliable assays. Below are detailed, step-by-step protocols for a common biochemical assay and a cell-based assay.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase by measuring ATP consumption.[7]

Principle: Kinase activity is measured by quantifying the amount of ATP remaining in the reaction. A luciferase-based system is used, where the light output is proportional to the ATP concentration. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Workflow:

Caption: Workflow for a luminescence-based kinase assay.

Detailed Protocol:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Create a serial dilution series (e.g., 10-point, 3-fold) in DMSO.

-

Prepare a 4X working solution of each concentration by diluting the DMSO stock into the appropriate kinase reaction buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).

-

-

Kinase Reaction Setup (in a 384-well plate):

-

Add 2.5 µL of the 4X compound solution to the appropriate wells. For control wells (no inhibitor), add 2.5 µL of buffer with the same percentage of DMSO.

-

Add 2.5 µL of 4X enzyme solution (kinase diluted in reaction buffer) to each well.

-

Incubate for 10-30 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding 5 µL of 2X substrate/ATP mix to each well. The final reaction volume will be 10 µL.

-

Mix gently and incubate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction.

-

Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescent signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Phosphorylation Assay

This protocol measures the ability of a compound to inhibit a specific kinase within a cellular context by quantifying the phosphorylation of a downstream substrate.[8][9]

Principle: Cells are treated with the inhibitor, and then the level of phosphorylation of a specific substrate of the target kinase is measured, often by ELISA or Western blot. A decrease in the phosphorylation signal indicates inhibition of the kinase pathway.

Workflow:

Caption: Workflow for a cell-based phosphorylation assay.

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture the desired cell line under standard conditions.

-

Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 1-2 hours) at 37°C and 5% CO2.

-

-

Cell Lysis:

-

After incubation, remove the medium and wash the cells with ice-cold PBS.

-

Add an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.

-

Incubate on ice for 10-15 minutes with gentle agitation.

-

Collect the cell lysates.

-

-

Phosphorylation Detection (ELISA-based):

-

Use a sandwich ELISA kit specific for the phosphorylated substrate of interest.

-

Briefly, coat a high-binding 96-well plate with a capture antibody for the total substrate protein.

-

Add the cell lysates to the wells and incubate.

-

Wash the wells and add a detection antibody specific for the phosphorylated form of the substrate. This antibody is often conjugated to an enzyme like HRP.

-

Wash again and add the enzyme substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Normalize the phosphorylation signal to the total protein concentration of each lysate.

-

Plot the normalized signal against the inhibitor concentration.

-

Calculate the IC50 value from the dose-response curve.

-

Signaling Pathway Context: The PI3K/AKT/mTOR Pathway

Many kinase inhibitors, including those derived from indazole scaffolds, target components of critical signaling pathways like the PI3K/AKT/mTOR pathway.[6] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Inhibitors targeting kinases like PI3K or AKT can effectively shut down these pro-survival signals, making them attractive therapeutic agents. The 4,5,6,7-tetrahydro-2H-indazol-5-amine scaffold provides a robust starting point for designing inhibitors that can target these and other critical nodes in oncogenic signaling networks.

Conclusion and Future Directions

The this compound scaffold represents a highly promising core for the development of novel kinase inhibitors. Its synthetic accessibility and the strategic placement of the 5-amino group provide a powerful platform for medicinal chemists to tune potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide offer a solid foundation for the synthesis and evaluation of inhibitors derived from this scaffold. As our understanding of the kinome and the structural biology of individual kinases continues to grow, rational, structure-based design approaches will undoubtedly leverage scaffolds like this one to create the next generation of targeted therapies.

References

-

Ouellette, S. B., & Parker, L. L. (2019). Assays for tyrosine phosphorylation in human cells. Methods in Molecular Biology, 1939, 135-146. Available from: [Link]

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

-

Dower, K., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available from: [Link]

-

Adriaenssens, E. (2023, March 31). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

-

Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. [Link]

-

Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

-

Singh, P., et al. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 8(45), 25695-25707. Available from: [Link]

- Suto, R. K., et al. (2015). 5-substituted indazoles as kinase inhibitors. U.S. Patent No. 9,163,007 B2. Washington, DC: U.S. Patent and Trademark Office.

-

Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Russian Journal of General Chemistry, 89(10), 2135-2140. Available from: [Link]

-

Anizon, F., et al. (2014). Advances in the synthesis and kinase inhibitory potencies of non-fused indazole derivatives. RSC Advances, 4(3), 1105-1124. Available from: [Link]

-

PubChem. (n.d.). Indazole carboxamides as kinase inhibitors - Patent US-12275721-B2. Retrieved from [Link]

-

Burch, J. D., et al. (2014). Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Journal of Medicinal Chemistry, 57(13), 5714-5727. Available from: [Link]

-

Burch, J. D., et al. (2014). Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Request PDF. Available from: [Link]

-

Ayadi, A., et al. (2011). ChemInform Abstract: Efficient Synthesis of 4-Phosphinoyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamines. ChemInform, 42(48). Available from: [Link]

-

Al-Ostath, A. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 35689-35711. Available from: [Link]

-

Haryono, A., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(49), 46487-46529. Available from: [Link]

- Chen, H., et al. (2024). Indazole compounds as pkmyt1 kinase inhibitors. WIPO Patent Application WO/2024/179948 A1.

-

ResearchGate. (n.d.). Kinase inhibitory potencies (IC50 in μM) 1 for compounds of the series... Retrieved from [Link]

-

Burch, J. D., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Semantic Scholar. [Link]

-

Reddy, T. S., et al. (2024). Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. Chemistry & Biology Interface, 14(4), 95-117. Available from: [Link]

- Peat, A. J., et al. (2011). Indazole inhibitors of the wnt signal pathway and therapeutic uses thereof. U.S. Patent Application No. 12/811,792.

-

Dömling, A., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4607. Available from: [Link]

-

Wrobleski, S. T., et al. (2011). Pyrazole-amine compounds useful as kinase inhibitors. European Patent No. EP 2385041 A1. Available from: [Link]

-

He, H., et al. (2010). Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 53(15), 5649-5659. Available from: [Link]

-

Sbardella, G., et al. (2022). From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[1][10]thieno[2,3-d]pyrimidin-4(3H)-one Scaffold as a New Core for the Design of AKT1 Inhibitors. Pharmaceutics, 14(11), 2295. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

Sources

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. cbijournal.com [cbijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]

- 5. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pharmacological profiling of tetrahydroindazole derivatives

Beginning Data Collection

I've initiated the data gathering phase, concentrating on the pharmacological profile of tetrahydroindazole derivatives. My current focus is on understanding their mechanisms of action and identifying relevant experimental protocols through targeted Google searches.

Planning the Technical Guide

I'm now diving into the specifics of planning the white paper. I've analyzed search results to identify key pharmacological aspects of tetrahydroindazoles. I'm focusing on common molecular targets and associated disease areas to structure the guide. I'm outlining a logical flow for the paper, from introduction to data interpretation, ensuring a comprehensive understanding.

Developing Initial Outline

I'm now diving into the specifics of planning the white paper. I've analyzed search results to identify key pharmacological aspects of tetrahydroindazoles. I'm focusing on common molecular targets and associated disease areas to structure the guide. I'm outlining a logical flow for the paper, from introduction to data interpretation, ensuring a comprehensive understanding.

Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of Tetrahydroindazole Compounds

Introduction: The Tetrahydroindazole Scaffold - A Privileged Structure in Drug Discovery

The tetrahydroindazole core is a notable "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have allowed for the generation of diverse chemical libraries, leading to the discovery of compounds with a wide array of biological activities. These activities range from the inhibition of protein kinases and enzymes to the modulation of receptors, making tetrahydroindazoles a fertile ground for the development of novel therapeutics for indications such as cancer, inflammation, and central nervous system (CNS) disorders.[1]

This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals to meticulously investigate and elucidate the mechanism of action (MoA) of novel tetrahydroindazole compounds. We will move beyond simple descriptions of assays, instead focusing on the strategic integration of biochemical, cellular, and biophysical techniques to build a robust and well-supported model of a compound's MoA. The philosophy underpinning this guide is that a well-designed experimental cascade is a self-validating system, where each piece of data informs the next logical step.

Phase 1: Initial Profiling - Casting a Wide Net

The journey to understanding a compound's MoA begins with a broad, unbiased assessment of its biological effects. This initial phase is crucial for generating preliminary hypotheses and guiding the subsequent, more focused investigations. A typical starting point is a "hit" compound identified from a high-throughput screen (HTS) which displays a desired therapeutic effect.[2][3][4]

Phenotypic Screening

If the tetrahydroindazole compound of interest was identified through phenotypic screening (i.e., it elicits a desired cellular response, such as inducing cancer cell death, without a known molecular target), the initial challenge is "target deconvolution."[5][6] The goal is to identify the specific molecular target(s) responsible for the observed phenotype.

Several strategies can be employed for target deconvolution:

-

Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates. These proteins are then identified by mass spectrometry.[7][8]

-

Expression Cloning: Techniques like phage display can be used to identify proteins that bind to the compound.[7]

-

Computational Approaches: In silico methods, such as molecular docking and pharmacophore modeling, can predict potential targets based on the compound's structure and comparison to libraries of known ligands.[9]

Broad Target-Based Profiling

If the compound was designed with a putative target class in mind, or if no clear phenotype is established, a broad profiling against large panels of potential targets is the most logical first step. Given the known activities of tetrahydroindazoles, these panels should ideally include:

-

Kinome-wide screening: Profiling against a large panel of protein kinases is essential, as kinases are a common target for this scaffold.[2][9][10]

-

Receptor binding panels: Screening against a diverse set of receptors, particularly those implicated in CNS disorders like sigma receptors, can reveal unexpected activities.[3][7]

-

Enzyme panels: Including a selection of metabolic and signaling enzymes can uncover novel mechanisms of action.

The data from this broad profiling will be the first critical filter, highlighting the most potent and selective interactions for further investigation.

Phase 2: Target Validation and Characterization - From Hit to Lead

Once a primary target or a small set of putative targets has been identified, the next phase focuses on validating this interaction and characterizing its biochemical consequences. This is a critical part of the hit-to-lead process, where the initial "hit" is refined into a more promising "lead" compound.[2][4][11]

Biochemical Assays: Quantifying the Interaction

The initial screening data must be confirmed and quantified using orthogonal biochemical assays. The choice of assay depends on the target class.

A luminescence-based in vitro kinase activity assay is a robust method to determine the half-maximal inhibitory concentration (IC50) of the compound.[12] This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Table 1: Example Inhibitory Activity of a Tetrahydroindazole Compound (THI-X)

| Kinase Target | THI-X IC50 (nM) | Staurosporine IC50 (nM) |

| CDK2/Cyclin A | 25 | 5 |

| ITK | 850 | 10 |

| PKA | >10,000 | 20 |

| MEK1 | >10,000 | 2 |

| SRC | 1,500 | 15 |

Staurosporine, a non-selective kinase inhibitor, is used as a positive control.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based) [12]

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the tetrahydroindazole compound in 100% DMSO.

-

Create a 10-point, 1:3 serial dilution in DMSO.

-

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.

-

Add 2.5 µL of the kinase of interest in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

-

Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

-

Incubate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Plot the signal against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

-

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[13][14][15] These assays measure the ability of the tetrahydroindazole compound to displace a known radiolabeled ligand from its receptor.

Experimental Protocol: Radioligand Displacement Assay [15]

-

Reagent Preparation:

-

Prepare cell membranes or purified receptors expressing the target of interest.

-

Select a suitable radioligand with high affinity and specificity for the target receptor.

-

Prepare a serial dilution of the unlabeled tetrahydroindazole compound.

-

-

Binding Reaction:

-

In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the competitor compound.

-

Incubate at room temperature to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter plate to trap the receptor-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Detection:

-

Add scintillation cocktail to the dried filters.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Enzyme kinetic assays are used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).[16][17][18] These assays typically measure the rate of product formation or substrate depletion over time in the presence of varying concentrations of the inhibitor and the substrate.

Caption: Inhibition of CDK2 by a tetrahydroindazole compound prevents Rb phosphorylation, leading to G1/S phase arrest.

Experimental Protocol: Western Blotting for Phospho-Proteins

[19][20]1. Sample Preparation:

- Treat cells with the tetrahydroindazole compound at various concentrations and for different time points.

- Lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.

- Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Separate protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background. [19] * Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

To normalize the data, strip the membrane and re-probe with an antibody against the total (pan) protein.

-

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Quantify band intensities and express the level of phosphorylation as a ratio of the phospho-protein to the total protein.

Cellular Assays: Linking Pathway to Phenotype

The final step in this phase is to demonstrate that the observed inhibition of a signaling pathway translates into the intended cellular outcome. For example, if a tetrahydroindazole compound inhibits CDK2, it should induce cell cycle arrest.

-

Cell Proliferation Assays: (e.g., MTS, CellTiter-Glo®) are used to measure the compound's effect on cell growth and viability.

-

Cell Cycle Analysis: Flow cytometry with propidium iodide staining can be used to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) can determine if the compound induces programmed cell death.

Phase 4: In Vivo Confirmation - The Final Piece of the Puzzle

The ultimate validation of a proposed MoA comes from in vivo studies. This phase aims to establish a relationship between the compound's pharmacokinetics (PK), its pharmacodynamic (PD) effects on the target in the tumor or relevant tissue, and its overall efficacy in a disease model.

[22][23]* Pharmacokinetic (PK) Analysis: This involves measuring the concentration of the compound in plasma and tissues over time after administration to an animal model.

-

Pharmacodynamic (PD) Analysis: This involves collecting tissue samples from treated animals at various time points and measuring the extent of target engagement or pathway modulation (e.g., by Western blotting for phospho-proteins).

-

Efficacy Studies: The compound is administered to a relevant animal model of disease (e.g., a tumor xenograft model for an anti-cancer agent) to assess its therapeutic effect.

By correlating the PK profile with the PD response and the efficacy outcome, a strong case can be made that the compound's therapeutic effect is indeed mediated by the identified mechanism of action. For example, demonstrating that tumor growth inhibition only occurs at doses that achieve plasma concentrations sufficient to inhibit the target kinase in the tumor provides powerful evidence for the proposed MoA.

Investigating the mechanism of action of a novel tetrahydroindazole compound is a systematic process of hypothesis generation, testing, and refinement. It requires a multi-faceted approach that integrates biochemical, biophysical, and cellular assays, culminating in in vivo validation. By following the logical progression outlined in this guide—from broad profiling and target deconvolution to specific target validation, pathway analysis, and in vivo correlation—researchers can build a robust and compelling case for their compound's MoA. This detailed understanding is not merely an academic exercise; it is a fundamental requirement for the successful translation of a promising chemical entity into a safe and effective therapeutic agent.

References

-

Dotmatics. What is hit to lead stage in drug discovery? Available from: [Link]

-

Wikipedia. Hit to lead. Available from: [Link]

- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.

-

Oncodesign Services. Hit-to-Lead process | Drug Discovery. Available from: [Link]

-

Technology Networks. 5 Target Deconvolution Approaches in Drug Discovery. (2018). Available from: [Link]

-

Sygnature Discovery. Hit-to-Lead | Drug Discovery. Available from: [Link]

-

Excelra. Hit to Lead Optimization in Drug Discovery. Available from: [Link]

-

ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available from: [Link]

-

Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

- Gessi, S., Merighi, S., & Borea, P. A. (2011). The expanding pharmacology of indazoles. Mini reviews in medicinal chemistry, 11(13), 1155–1173.

- Hart, C. P. (2019). Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells. ACS chemical biology, 14(1), 10–21.

-

LI-COR Biosciences. Pan/Phospho Analysis for Western Blot Normalization. Available from: [Link]

-

protocols.io. Pan/Phospho Analysis For Western Blot Normalization. (2017). Available from: [Link]

-

Pharma Focus Asia. Target Deconvolution in the Post-genomic Era. Available from: [Link]

- Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 21–36.

- Lee, J. W., & Kim, H. S. (2013). Target deconvolution techniques in modern phenotypic profiling. Journal of biological chemistry, 288(4), 2145–2151.

- Reverter, D., Rentero, C., & Garcia-Cao, I. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 220–228.

-

protocols.io. In vitro kinase assay. (2024). Available from: [Link]

- Tallarida, R. J. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. Pharmacological reviews, 72(4), 896–908.

-

Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024). Available from: [Link]

- Auld, D. S. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Methods in enzymology, 657, 1–28.

-

ResearchGate. In vitro receptor binding assays: General methods and considerations. Available from: [Link]

-

JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). Available from: [Link]

- Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.

-

European Pharmaceutical Review. A powerful tool for drug discovery. (2005). Available from: [Link]

-

News-Medical.Net. Cellular Thermal Shift Assay (CETSA). (2020). Available from: [Link]

-

ResearchGate. Can anyone suggest a protocol for a kinase assay?. (2015). Available from: [Link]

-

CETSA. CETSA. Available from: [Link]

- Lin, E. H., & Lounkine, E. (2013). Identifying mechanism-of-action targets for drugs and probes.

- Taylor, E. (2024). Drug Action Mechanisms and their Relevance for Therapeutics. Der Pharma Lett., 16, 05-06.

- Hilal-Dandan, R., & Brunton, L. L. (Eds.). (2016). Goodman and Gilman's Manual of Pharmacology and Therapeutics (2e).

- Manjari, R. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmaceutical Action. J. Med. Org. Chem., 6(4), 100-104.

- National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual.

-

Tip Biosystems. What Are Enzyme Kinetic Assays?. (2024). Available from: [Link]

-

Open Access Journals. Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Available from: [Link]

-

ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay?. (2015). Available from: [Link]

- Hoeflich, K. P., Herter, S., & Tien, J. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Clinical cancer research : an official journal of the American Association for Cancer Research, 16(1), 129–139.

- Knight, Z. A., & Shokat, K. M. (2007). Pharmacological approaches to understanding protein kinase signaling networks.

-

MIT OpenCourseWare. Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Available from: [Link]

- McClue, S. J., Blake, D., & Clarke, R. (2002). In Vitro and in Vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202. Clinical cancer research : an official journal of the American Association for Cancer Research, 8(11), 3521–3534.

-

The Hitchhiker's Guide to Clinical Pharmacology. Available from: [Link]

-

PharmacyPrep. (2025, November 11). Pharmacology 25 Must-Know Drug Mechanism of Action Questions and Answers-Q&A [PTCE, PEBC, FPGEE]. YouTube. Available from: [Link]

Sources

- 1. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]

- 2. What is hit to lead drug discovery? | Dotmatics [dotmatics.com]

- 3. Hit to lead - Wikipedia [en.wikipedia.org]

- 4. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]

- 5. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. technologynetworks.com [technologynetworks.com]

- 8. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. excelra.com [excelra.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Receptor-Ligand Binding Assays [labome.com]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]

- 19. researchgate.net [researchgate.net]

- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 21. licorbio.com [licorbio.com]

- 22. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro evaluation of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride cytotoxicity

An In-Depth Technical Guide for the In Vitro Evaluation of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride Cytotoxicity

Executive Summary

This guide provides a comprehensive framework for the in vitro cytotoxic evaluation of this compound, a heterocyclic amine belonging to the pyrazole class of compounds. Members of the pyrazole family have demonstrated significant biological activity, including potent cytotoxic effects against various cancer cell lines, making this compound a candidate of interest for drug discovery and development.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering a multi-tiered strategy that progresses from initial viability screening to mechanistic elucidation of cell death. The protocols herein are presented as self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure robust and reproducible data generation.

Our approach is structured in three tiers:

-

Tier 1: Primary Viability Assessment. Utilizes high-throughput metabolic assays to determine the dose-dependent effect of the compound on cell viability and establish a half-maximal inhibitory concentration (IC₅₀).

-

Tier 2: Mechanistic Differentiation. Employs assays that distinguish between the primary modes of cell death—apoptosis and necrosis—by measuring plasma membrane integrity and hallmark apoptotic markers.

-

Tier 3: Pathway-Specific Confirmation. Focuses on quantifying the activity of key executioner caspases to confirm the involvement of apoptotic signaling pathways.

By integrating the data from these sequential tiers, researchers can build a detailed and reliable cytotoxicity profile for this compound, guiding further preclinical development.

Pre-Experimental Considerations

A rigorous and well-planned experimental setup is fundamental to the integrity of any cytotoxicity study. Before initiating cell-based assays, careful attention must be paid to compound handling, cell line selection, and solution preparation.

Compound Handling and Safety

This compound and its analogs are classified as potentially hazardous. Standard laboratory precautions are mandatory.

-

Hazard Profile: The compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or a face shield.[4]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5] Avoid contact with skin and eyes.[6]

-

Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place, locked up.[4][6]

-

Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent and dispose of it as hazardous waste. Ensure the area is decontaminated.[4]

Cell Line Selection and Maintenance

The choice of cell line is critical and should be driven by the research question. For general cytotoxicity screening, a panel of cell lines is recommended, including both cancerous and non-cancerous lines to assess for potential tumor-specificity.[7]

-

Cancer Cell Lines: Examples include MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and PANC-1 (pancreatic cancer), which have been used to evaluate other pyrazole derivatives.[7][8][9]

-

Non-Cancerous Cell Line: A non-transformed cell line, such as HEK293 (human embryonic kidney cells) or HaCaT (human keratinocytes), should be included to determine a selectivity index.[2][7]

-

Cell Culture Conditions: Cells must be maintained in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂. It is crucial to use cells in the logarithmic growth phase for all experiments to ensure metabolic consistency.

Preparation of Compound Stock Solutions

Accurate and sterile preparation of the test compound is paramount.

-

Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a sterile, biocompatible solvent such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS).

-

Solubility Test: Ensure the compound is fully dissolved. Gentle warming or sonication may be required.[10]

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.[11]

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Vehicle Control: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be consistent across all treatments and not exceed a non-toxic level, typically ≤0.5%. A vehicle-only control must be included in every experiment.[9]

Tier 1: Primary Cytotoxicity Screening via MTT Assay

The initial step in assessing cytotoxicity is to determine the compound's effect on cell viability across a range of concentrations. The MTT assay is a robust, colorimetric, and high-throughput method ideal for this purpose.[7][12]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[11] Viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[10][13] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[13][14] The crystals are solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[15]

Detailed Experimental Protocol: MTT Assay

This protocol is adapted from established methodologies and should be optimized for specific cell lines and laboratory conditions.[10][11][15]

Materials:

-

Selected cell lines in logarithmic growth phase

-

Complete cell culture medium

-

96-well flat-bottom sterile plates

-

This compound stock solution

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[13][15]

-

Multichannel pipette and sterile tips

-

Microplate reader (absorbance at 570-590 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls and no-cell (medium only) blank controls.[13]

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[13][14]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formazan crystals to form.[14][15]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][14]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][13] Measure the absorbance at 570 nm (with a reference wavelength of 620-630 nm if desired) within 1 hour.[10]

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

-

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Data Presentation: IC₅₀ Values

Summarize the calculated IC₅₀ values in a clear, tabular format.

| Cell Line | Exposure Time | IC₅₀ (µM) [95% Confidence Interval] |

| Cancerous | ||

| MCF-7 | 24 hours | Example: 45.2 [41.8 - 48.9] |

| 48 hours | Example: 21.7 [19.5 - 24.2] | |

| PANC-1 | 24 hours | Example: 68.3 [62.1 - 75.1] |

| 48 hours | Example: 35.1 [32.0 - 38.5] | |

| Non-Cancerous | ||

| HEK293 | 24 hours | Example: > 100 |

| 48 hours | Example: 89.5 [81.2 - 98.6] |

Visualization: Primary Screening Workflow

Caption: Workflow for determining IC₅₀ using the MTT assay.

Tier 2: Differentiating Apoptosis and Necrosis

A reduction in viability measured by the MTT assay can result from cytostatic effects (inhibition of proliferation) or cytotoxic effects (cell death).[16] To determine the mode of cell death, it is essential to distinguish between apoptosis and necrosis.[17]

Principles of Cell Death Differentiation

-

Necrosis: A form of cell death resulting from acute injury, characterized by the loss of plasma membrane integrity and the release of intracellular contents, including the enzyme lactate dehydrogenase (LDH).[17]

-

Apoptosis: A programmed form of cell death characterized by distinct morphological changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane while the membrane itself remains intact in the early stages.[18][19]

We will employ two key assays: the LDH release assay to quantify necrosis and the Annexin V/Propidium Iodide (PI) assay to quantify both apoptosis and necrosis.

Protocol: LDH Release Assay

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[20][21]

Procedure Outline:

-

Cell Culture and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[22]

-

Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[21]

-

LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well of the new plate.

-

Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[22]

-

Stop Reaction & Read: Add a stop solution and measure the absorbance at 490 nm.[22]

-